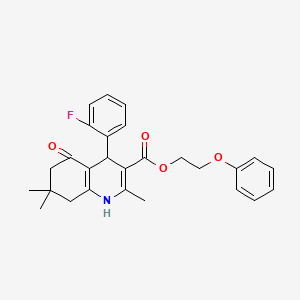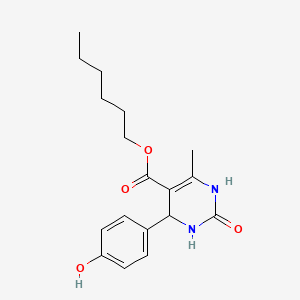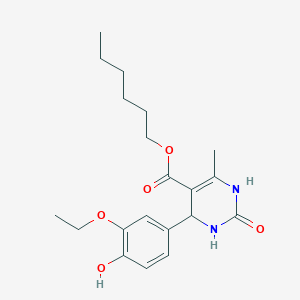![molecular formula C16H12Cl2N4O2S2 B11686001 1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(3,4-dichlorophenyl)urea CAS No. 328556-63-4](/img/structure/B11686001.png)
1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(3,4-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[2-(1,3-benzotiazol-2-il-sulfanil)acetil]amino]-3-(3,4-diclorofenil)urea es un compuesto orgánico complejo que presenta un residuo benzotiazol unido a un derivado de urea
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[[2-(1,3-benzotiazol-2-il-sulfanil)acetil]amino]-3-(3,4-diclorofenil)urea generalmente implica la reacción de ácido 1,3-benzotiazol-2-il-sulfanil acético con un derivado de amina adecuado en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente implican rutas sintéticas similares con optimización para la producción a gran escala. Esto puede incluir el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y un rendimiento constantes.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[[2-(1,3-benzotiazol-2-il-sulfanil)acetil]amino]-3-(3,4-diclorofenil)urea puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El átomo de azufre en el anillo benzotiazol se puede oxidar para formar sulfoxidos o sulfona.
Reducción: Los grupos nitro, si están presentes, se pueden reducir a aminas.
Sustitución: Los átomos de cloro en el anillo fenilo se pueden sustituir con otros nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como aminas o tioles para reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del átomo de azufre puede producir sulfoxidos o sulfona, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo fenilo.
Aplicaciones Científicas De Investigación
1-[[2-(1,3-benzotiazol-2-il-sulfanil)acetil]amino]-3-(3,4-diclorofenil)urea tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o ligando receptor.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-[[2-(1,3-benzotiazol-2-il-sulfanil)acetil]amino]-3-(3,4-diclorofenil)urea implica su interacción con objetivos moleculares específicos. El residuo benzotiazol puede interactuar con enzimas o receptores, potencialmente inhibiendo su actividad. El derivado de urea puede formar enlaces de hidrógeno con proteínas diana, estabilizando el complejo compuesto-proteína y modulando vías biológicas .
Comparación Con Compuestos Similares
Compuestos similares
- 1-[[2-(1,3-benzotiazol-2-il-sulfanil)acetil]amino]-3-(2,4-dimetoxi-fenil)urea
- 3-(1,3-Benzotiazol-2-il-sulfanil)-1,2,6-tiadiazinonas
Singularidad
1-[[2-(1,3-benzotiazol-2-il-sulfanil)acetil]amino]-3-(3,4-diclorofenil)urea es única debido a la presencia de ambos residuos benzotiazol y diclorofenilo, que confieren propiedades químicas y biológicas específicas. Esta combinación no se encuentra comúnmente en otros compuestos similares, lo que la convierte en una molécula valiosa para la investigación y el desarrollo .
Propiedades
Número CAS |
328556-63-4 |
|---|---|
Fórmula molecular |
C16H12Cl2N4O2S2 |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C16H12Cl2N4O2S2/c17-10-6-5-9(7-11(10)18)19-15(24)22-21-14(23)8-25-16-20-12-3-1-2-4-13(12)26-16/h1-7H,8H2,(H,21,23)(H2,19,22,24) |
Clave InChI |
YBFWHVRSKUASNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11685927.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11685933.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11685935.png)

![ethyl 4-({(2Z)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11685959.png)
![3-Ethenyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11685960.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11685964.png)

![(3E)-1-(4-bromo-2-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685973.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B11685981.png)
![3-(1-Pyrrolidinyl)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11685992.png)

![2-methyl-N'-[(E)-(6-methylpyridin-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11686000.png)
